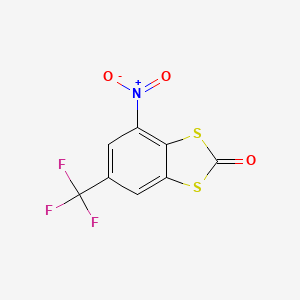
4-Nitro-6-(trifluoromethyl)-2H-1,3-benzodithiol-2-one
Cat. No. B8599513
M. Wt: 281.2 g/mol
InChI Key: CFTLUZNGRIQIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04175186
Procedure details


The compound of Example I is prepared in the following manner: To a magnetically stirred solution of 16.2 g (60 mmoles) 2,6-dinitro-4-trifluoromethylchlorobenzene in 60 ml. dimethylsulfoxide was added dropwise a solution of 10.74 g (60 mmoles) sodium dimethyldithiocarbamic acid. The reaction is mildly exothermic and accompanied by evolution of oxides of nitrogen. After allowing the reaction mixture to stir for 3 hours, 450 ml. water and 225 ml. chloroform are added and, after shaking well in an extraction funnel, the chloroform extract was withdrawn and the aqueous phase similarly extracted with two more 220 ml. portions of chloroform. The combined chloroform extract was washed thrice with 750 ml. portions of water, and dried over anhy. Na2SO4. After removing the solvent on a rotary evaporator, the residue was chromatographed over 180 g Silica-Gel. Elution with hexane-benzene (1:1) yielded 7.3 g (43.3%) 4-nitro-6-trifluoromethyl-1,3-benzodithiole-2-one, m.p. 103°-107° C. One recrystallization from ethanol yielded product, m.p. 111°-112° C.



[Compound]
Name
oxides of nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
43.3%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[C:6]([N+]([O-])=O)[C:5]=1Cl)([O-:3])=[O:2].CS(C)=[O:20].CN(C)[C:24](=[S:26])[SH:25].[Na].O>C(Cl)(Cl)Cl>[N+:1]([C:4]1[C:5]2[S:26][C:24](=[O:20])[S:25][C:6]=2[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-:3])=[O:2] |f:2.3,^1:27|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
10.74 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(S)=S)C.[Na]
|
Step Three
[Compound]
|
Name
|
oxides of nitrogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound of Example I is prepared in the following manner
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after shaking well in an extraction funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the chloroform extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was withdrawn
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase similarly extracted with two more 220 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined chloroform extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed thrice with 750 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
portions of water, and dried over anhy
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed over 180 g Silica-Gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with hexane-benzene (1:1)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=2SC(SC21)=O)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.3 g | |
| YIELD: PERCENTYIELD | 43.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
